molecular formula C13H19N B1394644 3-(2-Phenylpropyl)pyrrolidine CAS No. 1220030-14-7

3-(2-Phenylpropyl)pyrrolidine

Cat. No. B1394644
CAS RN: 1220030-14-7
M. Wt: 189.3 g/mol
InChI Key: MKUNJVRWICYWMC-UHFFFAOYSA-N
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Description

3-(2-Phenylpropyl)pyrrolidine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a CAS Number: 383127-55-7 and a molecular weight of 189.3 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle . The InChI code of the compound is 1S/C13H19N/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,6-7,13-14H,4-5,8-11H2 .


Chemical Reactions Analysis

Pyrrolidine derivatives, including this compound, have been shown to undergo various chemical reactions. These reactions are often used to synthesize new compounds with potential biological activities .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Heterocyclic Compound Synthesis

3-(2-Phenylpropyl)pyrrolidine, as a pyrrolidine derivative, plays a role in the synthesis of various heterocyclic compounds. A study by Davis, Wakefield, and Wardell (1992) describes its use in creating pyrrolo-pyridines, -quinolines, -pyrazines, -quinoxalines, and -pyrimidines through reactions with β-(lithiomethyl)azines and nitriles (Davis, Wakefield, & Wardell, 1992).

Industrial Applications

Pyrrolidines, including this compound, find applications in industries such as dyes and agrochemicals. Żmigrodzka et al. (2022) note their biological effects and the significance of their chemistry for modern science (Żmigrodzka et al., 2022).

Antibacterial and Antifungal Activities

In the medical field, pyrrolidine derivatives exhibit antibacterial, antifungal, antimalarial, and antitubercular activities. Haddad et al. (2015) synthesized a series of spiro[pyrrolidin-2,3′-oxindoles] showing significant activity against various microorganisms (Haddad et al., 2015).

Chemosensory Applications

Maity and Govindaraju (2010) developed a pyrrolidine constrained bipyridyl-dansyl conjugate, which functions as a selective chemosensor for Al(3+), illustrating the compound's utility in sensory applications (Maity & Govindaraju, 2010).

Magnetic Resonance Imaging

Pyrrolidine derivatives, such as those similar to this compound, are used in magnetic resonance imaging and spectroscopy. Dobrynin et al. (2021) discuss the synthesis of stable free radicals from pyrrolidine series for biomedical research applications (Dobrynin et al., 2021).

Catalysis in Organic Reactions

Singh et al. (2009) investigated seleno and thio derivatives of pyrrolidine in the synthesis of complexes with Ru(II), Pd(II), and Pt(II). These complexes have applications as catalysts in various organic reactions, illustrating the utility of pyrrolidine derivatives in catalysis (Singh et al., 2009).

Organic Synthesis and Metal Catalysis

Pyrrolidines are pivotal in organic synthesis and metal catalysis. Otero-Fraga et al. (2017) developed a method to access complex poly-heterocyclic pyrrolidines, demonstrating their importance in these fields (Otero-Fraga et al., 2017).

Optoelectronic Applications

Li et al. (2016) utilized pyrrolidine-based materials in the fabrication of high-efficiency phosphorescent organic light-emitting diodes (PhOLEDs), indicating their relevance in optoelectronic technologies (Li et al., 2016).

Mechanism of Action

Target of Action

Pyrrolidine derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving binding to active sites or allosteric sites, leading to changes in the target’s function . The exact mode of action would depend on the specific target and the chemical structure of the compound.

Biochemical Pathways

Pyrrolidine derivatives have been shown to affect a variety of biochemical pathways, often related to the function of their targets . The specific pathways affected would depend on the compound’s targets and mode of action.

Pharmacokinetics

Pyrrolidine derivatives are generally known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can impact the compound’s bioavailability and pharmacokinetic profile.

Result of Action

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The specific effects would depend on the compound’s targets, mode of action, and biochemical pathways affected.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .

Safety and Hazards

The compound is classified as a dangerous substance. It is highly flammable and harmful if swallowed or inhaled. It can cause severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

Pyrrolidine derivatives, including 3-(2-Phenylpropyl)pyrrolidine, have shown promising biological activities, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that future research could focus on exploring the effects of different stereoisomers and the spatial orientation of substituents on the biological activity of these compounds .

properties

IUPAC Name

3-(2-phenylpropyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11(9-12-7-8-14-10-12)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUNJVRWICYWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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